molecular formula C19H16O7 B15000459 4,5-dimethoxy-8-(4-methoxyphenyl)-7H-[1,3]dioxolo[4,5-f]chromen-7-one

4,5-dimethoxy-8-(4-methoxyphenyl)-7H-[1,3]dioxolo[4,5-f]chromen-7-one

Cat. No.: B15000459
M. Wt: 356.3 g/mol
InChI Key: OGAYYVLDKZOKQV-UHFFFAOYSA-N
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Description

4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE is a complex organic compound with the molecular formula C19H16O7. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE typically involves multi-step organic reactions. One common method includes the reaction of sesamol, aromatic aldehydes, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine under microwave irradiation. This one-pot reaction forms the chromene ring by creating two C–C bonds and one C–O bond in a single synthetic operation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE undergoes various chemical reactions, including:

Scientific Research Applications

4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4,5-DIMETHOXY-8-(4-METHOXYPHENYL)-2H,7H-[1,3]DIOXOLO[4,5-F]CHROMEN-7-ONE can be compared with other similar compounds such as:

Properties

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

4,5-dimethoxy-8-(4-methoxyphenyl)-[1,3]dioxolo[4,5-f]chromen-7-one

InChI

InChI=1S/C19H16O7/c1-21-11-6-4-10(5-7-11)12-8-13-14-18(25-9-24-14)17(23-3)16(22-2)15(13)26-19(12)20/h4-8H,9H2,1-3H3

InChI Key

OGAYYVLDKZOKQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C(=C(C4=C3OCO4)OC)OC)OC2=O

Origin of Product

United States

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